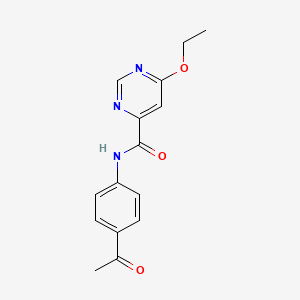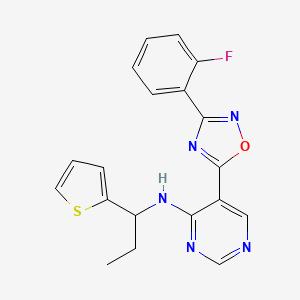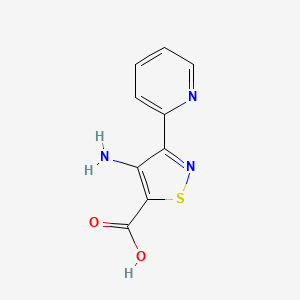![molecular formula C17H25Cl2N3O B2613130 Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride CAS No. 5997-39-7](/img/structure/B2613130.png)
Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride is a useful research compound. Its molecular formula is C17H25Cl2N3O and its molecular weight is 358.31. The purity is usually 95%.
BenchChem offers high-quality Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Spiro derivatives of 1,2,3,4-tetrahydro-beta-carboline, including Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride, have been synthesized and explored for various biological activities. These compounds have been found to exhibit a range of pharmacological effects, including anxiolytic, anticonvulsant, and serotonin receptor affinity.
Anxiolytic Activity : A study conducted by Bartyzel et al. (1989) synthesized a series of aminoalkylderivatives of 1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine. Among these, compound 5d demonstrated anxiolytic activity in both the four-plate test in mice and the conflict test in rats, without showing anticonvulsant or neurotoxic action, resembling the activity of buspirone (Bartyzel, Misztal, Tatarczyńska, & Chojnacka-wójcik, 1989).
Anticonvulsant Activity : The synthesis and anticonvulsant activity of dihydrochlorides of indoline-3′spiro-1-(1,2,3,4-tetrahydro-β-carboline derivatives were investigated by Pogosyan, Grigoryan, and Paronikyan (2007). Their research focused on the structural activity relationship, revealing the potential of these compounds in managing convulsive disorders (Pogosyan, Grigoryan, & Paronikyan, 2007).
Serotonin Receptor Affinity : In a study by Mokrosz et al. (1995), Spiro[piperidine-4′,1-(1,2,3,4-tetrahydro-β-carboline)] and its derivatives were examined as ligands for serotonin 5-HT1A receptors. This study proposed an extended three-point topographic model of 5-HT1A receptors based on the affinity of compounds 12 and 14, offering insights into the structural requirements for receptor binding (Mokrosz, Duszyńska, Bojarski, & Mokrosz, 1995).
Chemical Synthesis and Structural Analysis
The chemical synthesis of spiro compounds, including Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride, often involves complex reactions and provides valuable insights into their structural properties and potential applications in medicinal chemistry.
- Synthetic Methodologies : Misztal et al. (1993) described the classical Pictet-Spengler reaction of tryptamine with isomeric N-benzylpiperidones, leading to the synthesis of spiro derivatives of 1,2,3,4-tetrahydro-β-carboline. This approach underscores the versatility of spiro compounds in chemical synthesis and their potential as scaffolds for developing new pharmacologically active molecules (Misztal, Paluchowska, Mokrosz, Bartyzel, & Mokrosz, 1993).
Propiedades
IUPAC Name |
6-methoxy-1'-methylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine];dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.2ClH/c1-20-9-6-17(7-10-20)16-13(5-8-18-17)14-11-12(21-2)3-4-15(14)19-16;;/h3-4,11,18-19H,5-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXXDUHPVGXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)
![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)
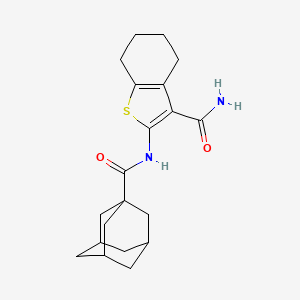
![Ethyl 4-[(dimethylsulfamoyl)amino]benzoate](/img/structure/B2613051.png)
![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)
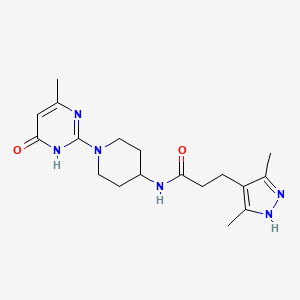
![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2613057.png)
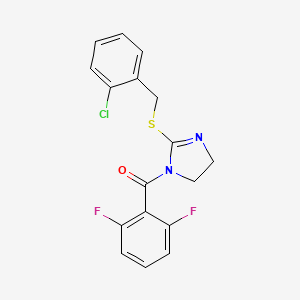
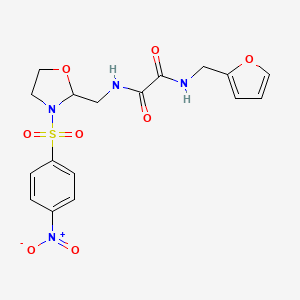
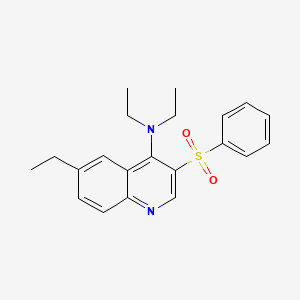
![5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2613061.png)
